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Compound of Interest

Compound Name: 2,5-Dimethyl-4-iodophenol

CAS No.: 114971-53-8

Cat. No.: B050664

Get Quote

Technical Whitepaper: 2,5-Dimethyl-4-iodophenol High-Purity Synthon for Cross-Coupling &

Functional Materials

Part 1: Executive Summary
2,5-Dimethyl-4-iodophenol (CAS: 114971-53-8) represents a specialized halogenated

phenolic scaffold used primarily as a regioselective building block in the synthesis of advanced

pharmaceutical intermediates, liquid crystals, and conductive polymers (e.g., polyphenylene

vinylene derivatives).[1] Its utility stems from its dual-functional nature: it possesses a

nucleophilic hydroxyl group (-OH) and an electrophilic iodine handle (-I) at the para position.

This structural arrangement allows for orthogonal functionalization—the phenol can be

protected or etherified, while the aryl iodide undergoes facile oxidative addition in Palladium-

catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). This guide details the

physicochemical profile, synthetic pathways, and reactivity logic required for high-yield

application in research and development.
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b050664#bc-rfq
https://www.benchchem.com/product/b050664/docs?utm_src=pdf-body#2-5-dimethyl-4-iodophenol-chemical-properties
https://www.benchchem.com/product/b050664/docs?utm_src=pdf-body#2-5-dimethyl-4-iodophenol-chemical-properties
https://www.fishersci.ca/shop/products/4-iodo-2-5-dimethylphenol-98-thermo-scientific/p-7033449
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050664?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The steric environment of the 2,5-dimethyl substitution pattern imparts unique solubility and

stability characteristics compared to its 2,6-dimethyl isomers.

Property Value / Description Significance

IUPAC Name 4-Iodo-2,5-dimethylphenol Systematic identification

CAS Number 114971-53-8
Unique registry key for

sourcing

Molecular Formula C₈H₉IO Stoichiometry

Molecular Weight 248.06 g/mol Calculation standard

Appearance
Off-white to pale yellow

crystalline solid

Indicator of purity (yellowing

suggests I₂ liberation)

Solubility
Soluble in DMSO, MeOH,

DCM; Insoluble in H₂O

Lipophilic nature requires

organic solvents for reaction

Acidity (pKa) ~10.4 (Predicted)
Slightly less acidic than phenol

due to methyl donation

Stability Light Sensitive
C-I bond is photolabile; store in

amber vials

Part 3: Synthetic Logic & Methodology
The synthesis of 2,5-dimethyl-4-iodophenol is classically achieved via the Electrophilic

Aromatic Substitution (EAS) of 2,5-dimethylphenol (2,5-xylenol).

Mechanism & Regioselectivity
The hydroxyl group (-OH) is a strong ortho/para director. The methyl groups at positions 2 and

5 are weak activators.

Position 4 is para to the -OH and ortho to the C5-methyl. It is the most activated sterically

accessible site.

Position 6 is ortho to the -OH but sterically crowded by the C1-OH and C5-methyl interaction,

making Position 4 the kinetically favored site for iodination.
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Recommended Protocol: Oxidative Iodination
Rationale: Direct iodination with I₂ is slow and reversible. Using an oxidant (H₂O₂ or KIO₃) or an

electrophilic iodine source (N-Iodosuccinimide, NIS) drives the reaction to completion and

suppresses byproduct formation.

Step-by-Step Workflow:

Solvation: Dissolve 2,5-dimethylphenol (1.0 equiv) in Acetonitrile (MeCN) or Methanol

(MeOH).

Why: Polar protic/aprotic solvents stabilize the transition state.

Reagent Addition: Cool to 0°C. Add N-Iodosuccinimide (NIS, 1.05 equiv) portion-wise.

Why: Controlled addition prevents over-iodination or polymerization.

Catalysis: Add catalytic p-Toluenesulfonic acid (pTsOH, 10 mol%) if using NIS, or ensure

acidic conditions if using I₂/H₂O₂.

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc

8:1).

Quench: Add saturated aqueous Sodium Thiosulfate (Na₂S₂O₃).

Why: Reduces unreacted electrophilic iodine species (turning the solution from red/brown

to clear).

Isolation: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

Recrystallize from Hexanes/Ethanol.

Part 4: Visualization of Synthesis & Reactivity
The following diagram illustrates the synthetic flow and the divergent reactivity pathways

available to the researcher.
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Figure 1: Synthetic pathway from 2,5-xylenol to the target iodophenol, showing subsequent

divergence into O-functionalization or C-C coupling.

Part 5: Reactivity Profile & Applications
The Iodine Handle (C-I): Cross-Coupling
The C4-Iodine bond is the "soft" reactive site. Due to the para position relative to the electron-

donating hydroxyl, the oxidative addition of Palladium(0) is facilitated.

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl phenols.

Condition: Pd(PPh₃)₄ (3 mol%), K₂CO₃, Dioxane/H₂O, 80°C.

Note: The free phenol can poison certain catalysts; protection (e.g., O-methylation) is often

recommended before coupling if yields are low.

Sonogashira Coupling: Reacts with terminal alkynes to form aryl alkynes.

Application: Synthesis of liquid crystal mesogens where linearity is crucial.

The Hydroxyl Handle (O-H): Protection & Directing
The steric bulk of the methyl groups at C2 and C5 is significant but does not prevent O-

alkylation.

Etherification: Standard Williamson ether synthesis (K₂CO₃/MeI) proceeds smoothly to yield

4-iodo-2,5-dimethylanisole.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b050664/docs?utm_src=pdf-body-img#2-5-dimethyl-4-iodophenol-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050664?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Esterification: Reacts with acid chlorides/anhydrides to form esters, often used to adjust

lipophilicity for drug delivery candidates.

Part 6: Safety & Handling (MSDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

Storage:Light Sensitive. Store in amber glass under inert atmosphere (Argon/Nitrogen) at 2–

8°C. Iodine liberation (discoloration) occurs upon UV exposure.

Spill Response: Absorb with inert material. Treat area with dilute sodium thiosulfate to

neutralize any liberated iodine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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